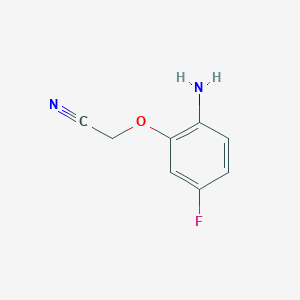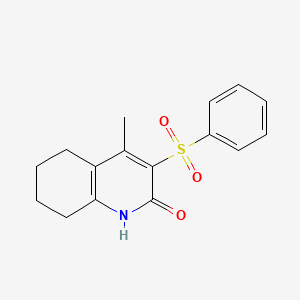
4-甲基-3-(苯磺酰基)-5,6,7,8-四氢-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group and the tetrahydroquinolinone ring system imparts unique chemical properties to the molecule, making it a valuable target for synthetic and mechanistic studies.
科学研究应用
4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of 4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinolinone core may participate in hydrogen bonding or π-π stacking interactions.
相似化合物的比较
Similar Compounds
4-methyl-3-(phenylsulfonyl)-2(1H)-quinolinone: Lacks the tetrahydro ring system, which may affect its reactivity and biological activity.
3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone: Similar structure but without the methyl group, potentially altering its chemical properties.
4-methyl-3-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Different core structure, which may influence its overall stability and reactivity.
Uniqueness
4-methyl-3-(phenylsulfonyl)-5,6,7,8-tetrahydro-2(1H)-quinolinone is unique due to the combination of the phenylsulfonyl group and the tetrahydroquinolinone ring system. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)21(19,20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFTODBEDJTOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)
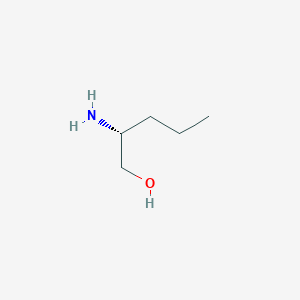
![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)
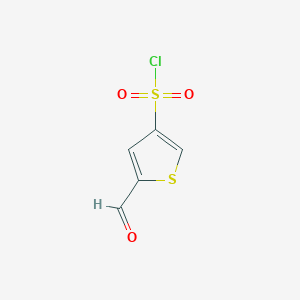
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)
![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)
![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)
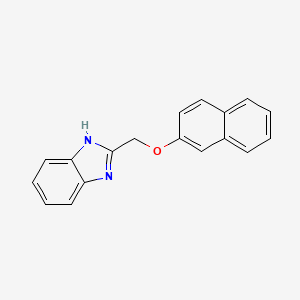
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2396697.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)
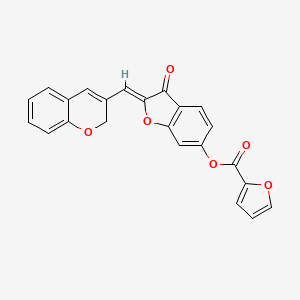
![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)
